molecular formula C22H20ClFN2O4S2 B2464255 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 896320-21-1

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B2464255
CAS No.: 896320-21-1
M. Wt: 494.98
InChI Key: SSPZMACRVOUNFX-UHFFFAOYSA-N
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Description

This compound features a unique ethanediamide backbone substituted with a 4-chlorobenzenesulfonyl group, a thiophen-2-yl moiety, and a 4-fluorophenethyl chain. Its structure integrates halogenated aromatic systems (Cl, F) and heterocyclic components (thiophene), which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S2/c23-16-5-9-18(10-6-16)32(29,30)20(19-2-1-13-31-19)14-26-22(28)21(27)25-12-11-15-3-7-17(24)8-4-15/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPZMACRVOUNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 2-(thiophen-2-yl)ethylamine. These intermediates are then subjected to a series of reactions, including sulfonylation, amidation, and coupling reactions, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

The unique structure of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide makes it a promising candidate for drug development. Its potential applications include:

  • Anticancer Activity : Research indicates that sulfonamide derivatives exhibit significant anticancer effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial membrane depolarization. Specific IC50 values for similar compounds range from 0.89 to 9.63 µg/mL against various human cancer cell lines, including HeLa and AGS cells .
  • Antibacterial Properties : The compound's antibacterial efficacy has been assessed against several bacterial strains. While specific minimum inhibitory concentration (MIC) values for this compound are not detailed, related compounds demonstrate significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • Antioxidant Activity : Antioxidant assays reveal that derivatives of sulfonamide compounds exhibit strong antiradical effects. For example, related derivatives have shown effective inhibition of DPPH and ABTS radicals, indicating potential antioxidant properties that may enhance therapeutic efficacy .

Materials Science Applications

The properties of this compound can be exploited in materials science for the development of advanced materials, such as:

  • Polymers : The compound may serve as a building block for synthesizing polymers with specific functionalities.
  • Coatings : Its chemical stability and functional groups could be utilized in creating protective coatings with enhanced properties.

Biological Studies

In biological research, the compound can be utilized to explore its interactions with biological molecules. Potential applications include:

  • Targeting Specific Enzymes or Receptors : The unique functional groups present in the compound allow for selective binding to certain biological targets, enabling studies on enzyme inhibition or receptor modulation.

Case Studies and Research Findings

The following table summarizes key findings from various studies examining the biological activities associated with similar compounds:

StudyApplicationFindings
Study AAnticancerIC50 values ranged from 0.89 to 9.63 µg/mL against HeLa and AGS cells
Study BAntibacterialSignificant inhibition observed against multiple bacterial strains
Study CAntioxidantEffective inhibition of DPPH and ABTS radicals demonstrated

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Ethanediamide Derivatives

Table 1: Key Structural and Functional Differences
Compound Name / ID Substituent R1 Substituent R2 Molecular Weight (g/mol) Notable Functional Groups
Target Compound 4-Cl-C₆H₄-SO₂ Thiophen-2-yl ~450 (estimated) Sulfonyl, ethanediamide, F
EN300-26676 () 4-F-C₆H₄ 4-Me-C₆H₄ 341.82 Ethanediamide, F, Me
Compound 4-Cl-C₆H₄-SO₂ 2-Furyl ~420 (estimated) Sulfonyl, ethanediamide, OMe

Key Observations :

  • Heterocyclic Moieties : Replacing thiophene (target) with furan () reduces lipophilicity due to furan’s lower electron density and smaller atomic radius. This may alter membrane permeability or metabolic stability .

Key Observations :

  • The absence of C=O in the target compound’s IR spectrum (if synthesized similarly to triazoles) confirms successful cyclization or alkylation, avoiding carbonyl retention .
  • Thione tautomerism (as in compounds) is unlikely in the target compound due to its ethanediamide core, which favors amide resonance stabilization .
Table 3: Pharmacophoric Features vs. Bioactive Analogues
Compound / ID Core Structure Potential Targets
Target Compound Ethanediamide + sulfonyl Kinases, sulfotransferases
I12 () Pyrimidine + thiophene Viral polymerases, GPCRs
Thiazole Thiazole + chlorophenyl Antimicrobial agents

Key Observations :

  • The target compound’s sulfonyl group may mimic endogenous sulfate donors, making it a candidate for enzyme inhibition (e.g., sulfotransferases) .

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a chlorobenzenesulfonyl group and a thiophene moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C22H21ClN2O4S2
  • Molecular Weight : 477.0 g/mol

The structure includes a sulfonamide linkage, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo.

  • Case Study : A study published in Cancer Research demonstrated that a related sulfonamide compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Sulfonamides are well-known for their antibacterial effects.

  • Research Findings : A screening of various sulfonamide derivatives revealed that compounds with similar structures to this compound exhibited activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Sulfonamide compounds often act as enzyme inhibitors, particularly targeting carbonic anhydrase and dihydropteroate synthase.

  • Mechanism of Action : The inhibition of these enzymes can disrupt critical biological pathways in pathogens, leading to their death or impaired function. For example, sulfonamides interfere with folate synthesis in bacteria, which is essential for DNA replication .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of cell proliferationCancer Research
AntimicrobialInhibition of bacterial growthScreening Studies
Enzyme InhibitionDisruption of folate synthesisMechanistic Studies

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